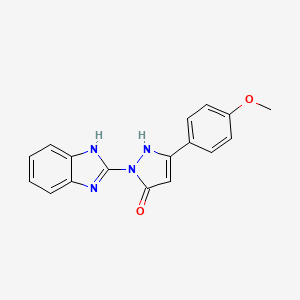

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural and synthetic products .

Molecular Structure Analysis

Benzimidazole has a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . The presence of nitrogen in the five-membered imidazole ring can allow for various substitutions and reactions to occur, leading to a wide range of benzimidazole derivatives .Chemical Reactions Analysis

Benzimidazole and its derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions and their outcomes can depend on the substituents present on the benzimidazole core .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. For example, the presence of different substituents can affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

- The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Further studies are needed to explore its specific mechanisms and efficacy against different cancer types .

- The benzimidazole and thiazole moieties in this compound contribute to its antimicrobial activity. It has been evaluated against bacteria, fungi, and parasites. Researchers explore its potential as a novel antimicrobial agent or as part of combination therapies .

- Some studies indicate that this compound exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

- The hydrazone functional group can chelate metal ions. Researchers investigate its ability to bind to transition metals, which could have applications in metal-based drug design or catalysis .

- The benzimidazole core can serve as a fluorescent probe. Scientists explore its use in bioimaging, where it can selectively label specific cellular components or track biological processes .

- The synthesis of this compound involves a versatile method using aromatic aldehydes and o-phenylenediamine. Researchers interested in C–N bond formation and heterocyclic chemistry find this synthetic route valuable .

Anticancer Research

Antimicrobial Properties

Anti-inflammatory Effects

Metal Ion Chelation

Fluorescent Probes and Imaging Agents

Synthetic Methodology

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary widely depending on their chemical structure and the target they interact with. Some benzimidazole derivatives have been found to have biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

Zukünftige Richtungen

Research into benzimidazole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry, agriculture, and materials science. Future research will likely continue to explore the synthesis of new benzimidazole derivatives, their potential biological activities, and their other chemical properties .

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-23-12-8-6-11(7-9-12)15-10-16(22)21(20-15)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKKBFIRBQCLPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2654835.png)

![1-((2-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2654837.png)

![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)

![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2654841.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2654844.png)